molecular formula C25H18FN5O5 B3020150 N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide CAS No. 1242994-57-5

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide

Cat. No.: B3020150
CAS No.: 1242994-57-5
M. Wt: 487.447
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a triazoloquinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms, to ensure high yield and consistency. The process may also include purification steps like crystallization, chromatography, and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(4-fluorophenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms of action, and various research findings related to its efficacy against different diseases.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

\text{N 2H 1 3 benzodioxol 5 yl 2 4 4 fluorophenyl methyl 1 5 dioxo 1H 2H 4H 5H 1 2 4 triazolo 4 3 a quinazolin 2 yl}acetamide}

Molecular Formula: C_{21}H_{18}F_{1}N_{5}O_{3}

Molecular Weight: 397.40 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Benzodioxole Moiety: This can be achieved through electrophilic aromatic substitution reactions.
  • Construction of the Triazoloquinazoline Framework: This involves cyclization reactions that connect various functional groups.
  • Final Acetamide Formation: The acetamide group is introduced through amide coupling reactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. This compound has shown potential as:

  • An Anticancer Agent: Studies indicate that it may inhibit cancer cell proliferation by interfering with signal transduction pathways related to cell growth and survival.
Cell Line IC50 (µM) Mechanism
MDA-MB-2310.45Inhibition of ERK signaling
A5490.30Induction of apoptosis via caspase activation

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness against various cancer types and its potential as an anti-inflammatory agent:

  • Anticancer Efficacy
    • A study published in ResearchGate identified this compound as a promising anticancer agent after screening a drug library on multicellular spheroids. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models .
  • Anti-inflammatory Properties
    • Research indicates that it may reduce inflammation by inhibiting specific pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases.
  • Pharmacological Profile
    • The compound has been tested for its pharmacokinetic properties. In vivo studies revealed favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with similar compounds is essential:

Compound Name Structure Biological Activity
Compound AStructure AModerate anticancer activity
Compound BStructure BStrong anti-inflammatory effects

This comparative analysis indicates that while other compounds exhibit similar activities, the specific structural features of this compound may enhance its efficacy against certain targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O5/c26-16-7-5-15(6-8-16)12-29-23(33)18-3-1-2-4-19(18)31-24(29)28-30(25(31)34)13-22(32)27-17-9-10-20-21(11-17)36-14-35-20/h1-11H,12-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYQDYYFASQUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C5=CC=CC=C5C(=O)N(C4=N3)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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